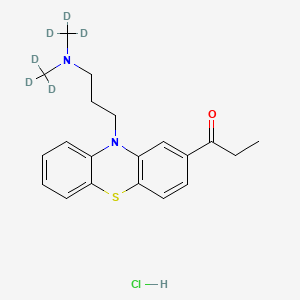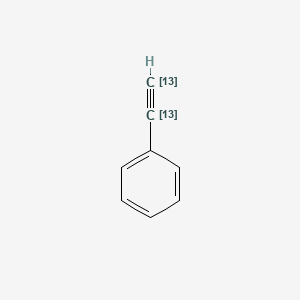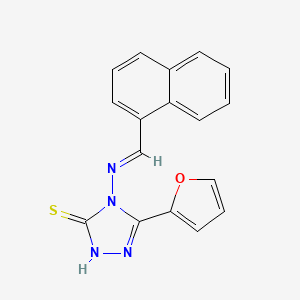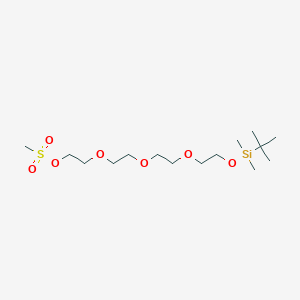
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate is a chemical compound with the empirical formula C₇H₁₂F₂N₃NaO₂S. It is known for its unique structure, which includes an azido group, difluoroalkyl chain, and sulfinate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 7-azido-1,1-difluoroheptane-1-sulfinate typically involves the reaction of a precursor compound with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF). One common method involves the following steps :
- Dissolve the precursor compound in DMF.
- Add sodium azide to the solution.
- Stir the mixture at room temperature for a specified period.
- Isolate the product by filtration or precipitation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation and Reduction: The sulfinate group can be oxidized or reduced under specific conditions.
Click Reactions: The azido group can undergo Huisgen cycloaddition (click reaction) with alkynes to form triazoles.
Common Reagents and Conditions
Sodium azide (NaN₃): Used in the synthesis of the compound.
Dimethylformamide (DMF): Common solvent for reactions involving this compound.
Alkynes: React with the azido group in click reactions.
Major Products Formed
Triazoles: Formed from click reactions with alkynes.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate has several scientific research applications, including:
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for further functionalization.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of sodium 7-azido-1,1-difluoroheptane-1-sulfinate involves the reactivity of its functional groups. The azido group can participate in click reactions, forming stable triazole rings. The difluoroalkyl chain and sulfinate group contribute to the compound’s reactivity and stability in various chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate: Contains a chloro group instead of an azido group.
Sodium 1,1-difluoro-7-azidoheptylsulfinate: Another name for the same compound.
Uniqueness
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate is unique due to its combination of azido, difluoroalkyl, and sulfinate groups. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C7H12F2N3NaO2S |
|---|---|
Peso molecular |
263.24 g/mol |
Nombre IUPAC |
sodium;7-azido-1,1-difluoroheptane-1-sulfinate |
InChI |
InChI=1S/C7H13F2N3O2S.Na/c8-7(9,15(13)14)5-3-1-2-4-6-11-12-10;/h1-6H2,(H,13,14);/q;+1/p-1 |
Clave InChI |
FFNHIEJQAMGBCZ-UHFFFAOYSA-M |
SMILES canónico |
C(CCCN=[N+]=[N-])CCC(F)(F)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)


![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)

